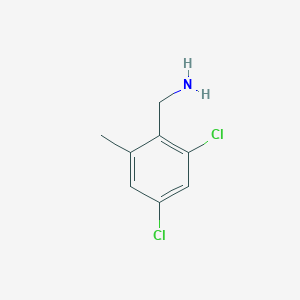

2,4-Dichloro-6-methylbenzylamine

Descripción general

Descripción

2,4-Dichloro-6-methylbenzylamine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that 2,4-Dichloro-6-methylbenzylamine might exhibit. For instance, the synthesis and structure-activity relationships of various substituted purines are explored, as well as the crystal structure of a related pyrimidine compound . These studies can shed light on the synthesis methods, molecular structure, and potential reactivity of similar compounds, including 2,4-Dichloro-6-methylbenzylamine.

Synthesis Analysis

The synthesis of related compounds involves the substitution of different groups on a purine or pyrimidine ring. For example, the synthesis of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines is described, where various substituents are added to the 2-position of the purine ring to evaluate their antiviral activity . Similarly, the synthesis of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine is reported, which involves the formation of a pyrimidine ring with specific substituents . These methods could potentially be adapted for the synthesis of 2,4-Dichloro-6-methylbenzylamine by choosing appropriate starting materials and reaction conditions.

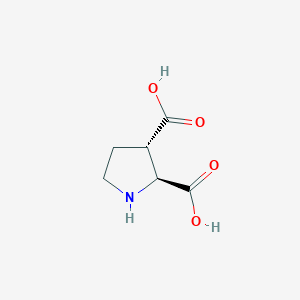

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,4-Dichloro-6-methylbenzylamine has been determined using techniques such as single-crystal X-ray diffraction analysis. For instance, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine was elucidated, revealing the positions of chlorine and methyl groups on the pyrimidine ring . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

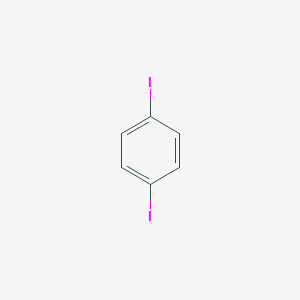

While the provided papers do not directly discuss the chemical reactions of 2,4-Dichloro-6-methylbenzylamine, they do provide insights into the reactivity of similar compounds. For example, the introduction of chloro substituents into triaminobenzenes is shown to cause steric hindrance for the dialkylamino groups without disturbing the aromatic π system . This suggests that the presence of chloro and methyl groups in 2,4-Dichloro-6-methylbenzylamine could similarly influence its reactivity, potentially affecting its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2,4-Dichloro-6-methylbenzylamine can be inferred from the provided papers. The crystallographic data of a related pyrimidine compound provides information on its density and molecular volume, which are important for understanding the compound's physical properties . Additionally, the synthesis paper discusses the structure-activity relationships of substituted purines, indicating that lipophilic, electron-withdrawing substituents can enhance antiviral activity . These findings can be used to hypothesize about the properties of 2,4-Dichloro-6-methylbenzylamine, such as its solubility, stability, and potential biological activity.

Aplicaciones Científicas De Investigación

Chemical Purification : Ley and Yates (2008) discussed a method for purifying 2,4-dichlorobenzoic acid, which involves the formation of an α-methylbenzylamine salt. This method effectively reduces impurities in several benzoic acids (Ley & Yates, 2008).

Chiral Derivatizing Agent : Uccello-Barretta et al. (2000) identified cis-dichloro(S)-α-methylbenzylamineplatinum(II) as an efficient chiral derivatizing agent for determining the enantiomeric composition of certain unsaturated ethers and alcohols (Uccello-Barretta, Bernardini, Lazzaroni, & Salvadori, 2000).

Enantiodivergent Synthesis : Ziółkowski et al. (1999) utilized (S)-(−)-α-Methylbenzylamine in the enantiodivergent synthesis of isoquinoline alkaloids, specifically for synthesizing N-acetylcalycotomine (Ziółkowski, Czarnocki, Leniewski, & Maurin, 1999).

Optical and Spectral Characterization : Aarthi and Raja (2019) characterized 4-Methylbenzylammonium chloride hemihydrate crystals, which involved confirming the protonation of 4-methylbenzylamine using various spectroscopic techniques (Aarthi & Raja, 2019).

Synthetic Technology : Wang Ling-ya (2015) discussed the synthetic process for N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in various fields including medicine and pesticides. This process highlights the versatility of similar chemical compounds in synthesis (Wang Ling-ya, 2015).

Structural Influence Studies : Fuller and Hemrick-Luecke (1978) investigated the steric influence of different isomers of dichloro-alpha-methylbenzylamine on monoamine oxidase forms, demonstrating the compound's relevance in biochemical research (Fuller & Hemrick-Luecke, 1978).

Safety And Hazards

Propiedades

IUPAC Name |

(2,4-dichloro-6-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISTWSMZJRTDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384202 | |

| Record name | 2,4-dichloro-6-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-methylbenzylamine | |

CAS RN |

150517-76-3 | |

| Record name | 2,4-Dichloro-6-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150517-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-6-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

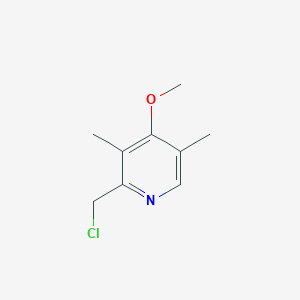

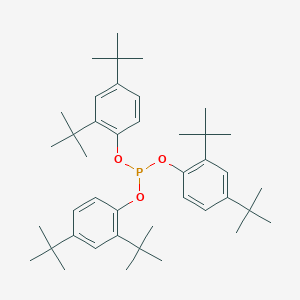

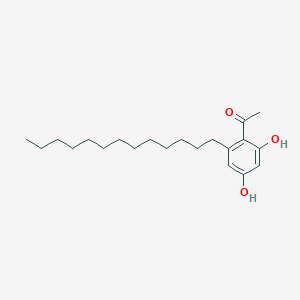

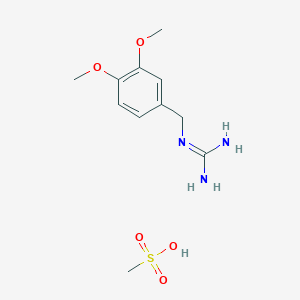

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B128384.png)